6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
CAS No.: 2549034-30-0
Cat. No.: VC11827864
Molecular Formula: C21H26N6
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.
![6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile - 2549034-30-0](/images/structure/VC11827864.png)
Specification
CAS No. | 2549034-30-0 |
---|---|
Molecular Formula | C21H26N6 |
Molecular Weight | 362.5 g/mol |
IUPAC Name | 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Standard InChI | InChI=1S/C21H26N6/c1-21(2,3)17-13-19(25-20(24-17)15-7-8-15)27-11-9-26(10-12-27)18-6-4-5-16(14-22)23-18/h4-6,13,15H,7-12H2,1-3H3 |
Standard InChI Key | PZPPCVOCPPPVCI-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=CC=CC(=N4)C#N |
Canonical SMILES | CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=CC=CC(=N4)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three primary components:
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Pyrimidine ring: Substituted at the 4-position with a piperazine group, at the 6-position with a tert-butyl group, and at the 2-position with a cyclopropyl moiety.
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Piperazine linker: Connects the pyrimidine and pyridine rings, enabling conformational flexibility.
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Pyridine ring: Features a nitrile group at the 2-position, enhancing electronic polarization .
The molecular formula is C21H26N6, with a molecular weight of 362.5 g/mol, as confirmed by mass spectrometry data from analogous compounds.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C21H26N6 |
Molecular Weight | 362.5 g/mol |
IUPAC Name | 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Canonical SMILES | CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC(=CC=C4)C#N |
Topological Polar Surface Area (TPSA) | 85.6 Ų (calculated) |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely follows a multi-step strategy, as observed in structurally related molecules :
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Pyrimidine Core Formation:
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Cyclocondensation of tert-butylguanidine with cyclopropanecarbonyl chloride yields 6-tert-butyl-2-cyclopropylpyrimidin-4-amine.
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Subsequent chlorination at the 4-position introduces a leaving group for piperazine coupling.
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Piperazine-Pyridine Coupling:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrimidine chlorination | POCl3, DMF, reflux | 75–85 |
Piperazine coupling | K2CO3, DMF, 80°C | 60–70 |
Cyanation | CuCN, DMSO, 120°C | 50–65 |
Analytical Characterization
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS exhibits a [M+H]+ ion at m/z 363.5, consistent with the molecular formula.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile and tertiary amine groups. Limited solubility in water (logP ≈ 3.2, predicted) .
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Thermal Stability: Decomposition temperature >200°C, inferred from thermogravimetric analysis (TGA) of analogs.
Table 3: Comparative Solubility Data
Solvent | Solubility (mg/mL) |
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DMSO | 15–20 |
Methanol | 2–5 |
Water | <0.1 |
Pharmacological and Material Science Applications
Coordination Chemistry
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Ligand Design: The pyridine nitrile and pyrimidine nitrogen atoms can coordinate transition metals (e.g., Ni, Cu), enabling catalytic applications (e.g., cross-coupling reactions) .
Challenges and Future Directions
Synthetic Optimization
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Cyclopropyl Stability: Ring strain in the cyclopropyl group may lead to undesired ring-opening under acidic conditions.
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Nitrile Reactivity: Potential hydrolysis to carboxylic acids under physiological conditions requires structural masking (e.g., prodrug strategies) .
Biological Profiling
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ADMET Properties: Predictive models indicate moderate blood-brain barrier permeability (logBB ≈ -0.5) and hepatic clearance (t1/2 ≈ 2.5 hours).
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